molecular formula C27H23ClN2O4 B12004261 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide CAS No. 478393-30-5

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide

Cat. No.: B12004261
CAS No.: 478393-30-5
M. Wt: 474.9 g/mol
InChI Key: LZSCPCGTAIVYGP-MUFRIFMGSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group, an ethoxybenzylidene moiety, and a naphthohydrazide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Ether: The initial step involves the reaction of 4-chlorobenzyl alcohol with an appropriate base (e.g., sodium hydroxide) and an alkylating agent (e.g., ethyl iodide) to form the chlorobenzyl ether.

    Condensation Reaction: The chlorobenzyl ether is then reacted with 3-ethoxybenzaldehyde in the presence of a suitable catalyst (e.g., piperidine) to form the benzylidene intermediate.

    Hydrazide Formation: The benzylidene intermediate is subsequently reacted with 3-hydroxy-2-naphthoic acid hydrazide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products Formed

    Oxidation: Quinones, oxidized naphthohydrazide derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted chlorobenzyl derivatives.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)nonanohydrazide
  • N’-benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethoxybenzylidene moiety and the naphthohydrazide core differentiates it from other similar compounds, making it a valuable compound for various scientific applications.

Properties

CAS No.

478393-30-5

Molecular Formula

C27H23ClN2O4

Molecular Weight

474.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H23ClN2O4/c1-2-33-26-13-19(9-12-25(26)34-17-18-7-10-22(28)11-8-18)16-29-30-27(32)23-14-20-5-3-4-6-21(20)15-24(23)31/h3-16,31H,2,17H2,1H3,(H,30,32)/b29-16+

InChI Key

LZSCPCGTAIVYGP-MUFRIFMGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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